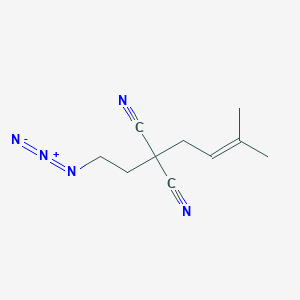![molecular formula C19H13NS3 B12589631 4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]pyridine CAS No. 651031-58-2](/img/structure/B12589631.png)
4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]pyridine is a complex organic compound featuring a pyridine ring substituted with a vinyl group that is further connected to a thiophene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]pyridine typically involves the following steps:
Formation of the Thiophene Ring System: The thiophene rings can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis.
Vinylation: The thiophene rings are then subjected to vinylation reactions to introduce the ethenyl group.
Coupling with Pyridine: The final step involves coupling the vinylated thiophene system with a pyridine ring under conditions that may include the use of palladium catalysts and appropriate ligands.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]pyridine undergoes several types of chemical reactions:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones under controlled conditions.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, Grignard reagents, and organolithium compounds are frequently used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted pyridine and thiophene derivatives.
Applications De Recherche Scientifique
4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of 4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It may influence pathways related to oxidative stress, signal transduction, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[1,2-b4,5-b′]dithiophene-based Polymers: These compounds share a similar thiophene-based structure and are used in organic electronics.
2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene: Another thiophene-based compound with applications in bulk heterojunction solar cells.
Uniqueness
4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]pyridine is unique due to its specific combination of a pyridine ring with a vinylated thiophene system, which imparts distinct electronic properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
651031-58-2 |
|---|---|
Formule moléculaire |
C19H13NS3 |
Poids moléculaire |
351.5 g/mol |
Nom IUPAC |
4-[2-(2,5-dithiophen-2-ylthiophen-3-yl)ethenyl]pyridine |
InChI |
InChI=1S/C19H13NS3/c1-3-16(21-11-1)18-13-15(6-5-14-7-9-20-10-8-14)19(23-18)17-4-2-12-22-17/h1-13H |
Clé InChI |
AOJZQPQHMSYQLF-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=CC(=C(S2)C3=CC=CS3)C=CC4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxypropan-1-amine](/img/structure/B12589548.png)
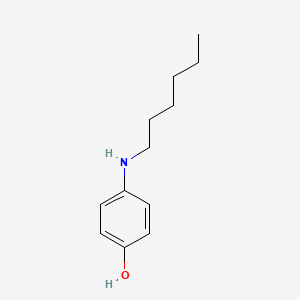
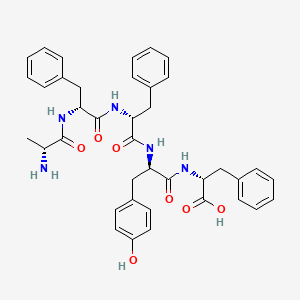
![[3-(Methylselanyl)prop-1-en-1-yl]benzene](/img/structure/B12589562.png)
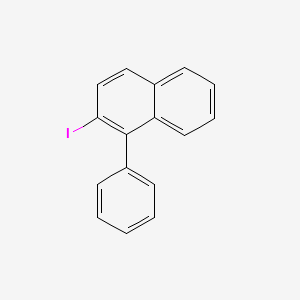
![1,1',1'',1'''-{Oxybis[(4,1-phenylene)ethene-2,1,1-triyl]}tetrabenzene](/img/structure/B12589579.png)

boranyl](/img/structure/B12589583.png)
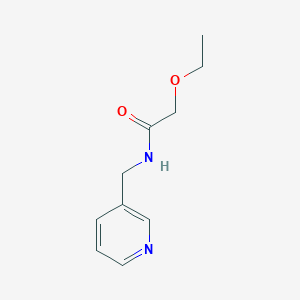
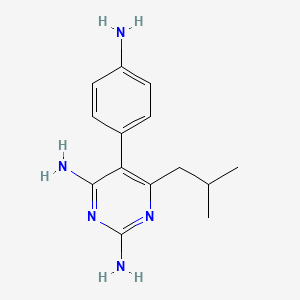
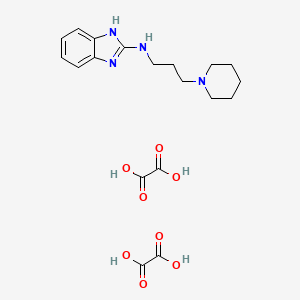
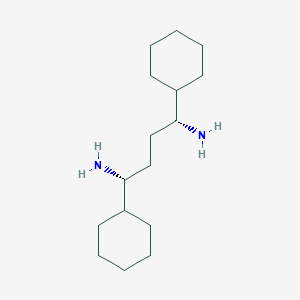
![Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-](/img/structure/B12589600.png)
